molecular formula C19H17N3O4 B14936635 N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B14936635
M. Wt: 351.4 g/mol
InChI Key: NHCQDIZLXBKFHF-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both quinazolinone and methoxyphenyl groups in its structure suggests that it may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with 2-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors involved in disease progression. For example, it may inhibit kinases or other signaling proteins, leading to the suppression of cancer cell growth or bacterial proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is unique due to the presence of both methoxyphenyl and quinazolinone groups, which may confer distinct pharmacological properties. Its specific structure allows for unique interactions with molecular targets, potentially leading to more effective therapeutic outcomes .

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C19H17N3O4/c1-26-14-8-6-13(7-9-14)17(23)10-20-18(24)11-22-12-21-16-5-3-2-4-15(16)19(22)25/h2-9,12H,10-11H2,1H3,(H,20,24)

InChI Key

NHCQDIZLXBKFHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CNC(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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